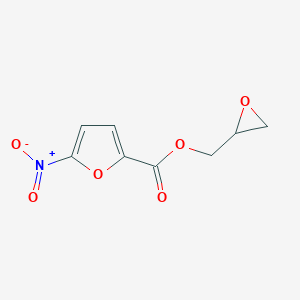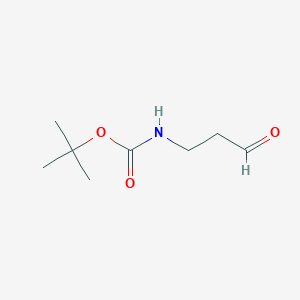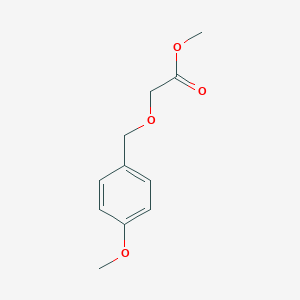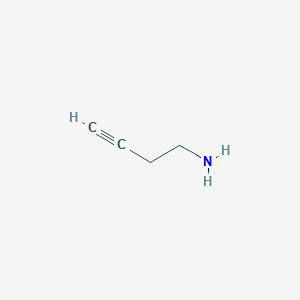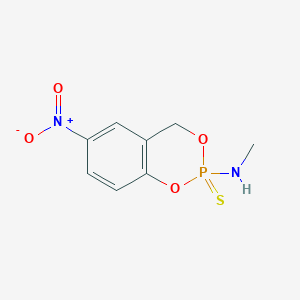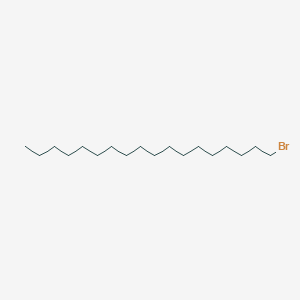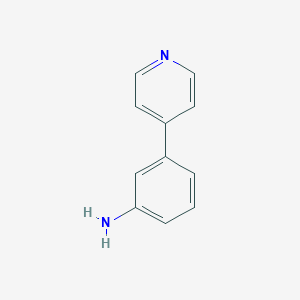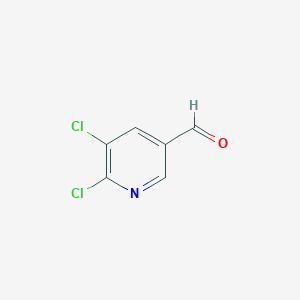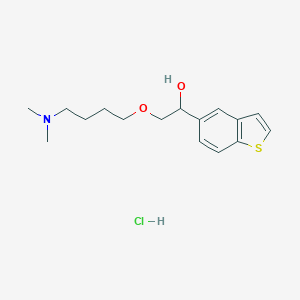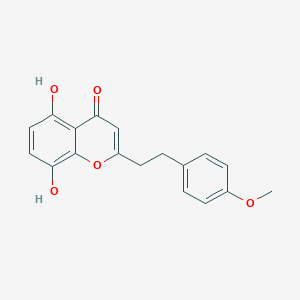
Ranatensin M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ranatensin M is a peptide that is extracted from the skin of the Chinese brown frog, Rana chensinensis. It is a well-known bioactive peptide that has gained significant attention from the scientific community due to its potential therapeutic applications. Ranatensin M is a cyclic nonadecapeptide that has a unique amino acid sequence. It has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of Ranatensin M involves the activation of specific receptors in the body. It has been shown to bind to the angiotensin II type 1 receptor, which is involved in the regulation of blood pressure. Ranatensin M also binds to the neurotensin receptor, which is involved in the regulation of pain and anxiety. The binding of Ranatensin M to these receptors leads to a cascade of biochemical reactions that result in the observed biological effects.
Biochemical and Physiological Effects:
Ranatensin M has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to lower blood pressure by inhibiting the renin-angiotensin-aldosterone system. Ranatensin M has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, Ranatensin M has been shown to have antimicrobial effects against a wide range of pathogens, including bacteria and fungi. Ranatensin M has also been shown to have anxiolytic and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ranatensin M has several advantages and limitations for lab experiments. One of the advantages is that it exhibits a wide range of biological activities, which makes it a promising candidate for drug development. Ranatensin M is also relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of Ranatensin M is that it has a low yield, which makes it challenging to produce in large quantities. Additionally, Ranatensin M is relatively unstable, which makes it challenging to store and transport.
Direcciones Futuras
There are several future directions for research on Ranatensin M. One of the directions is to investigate its potential as a therapeutic agent for hypertension and other cardiovascular diseases. Another direction is to explore its potential as an anticancer agent. Additionally, more research is needed to understand the mechanism of action of Ranatensin M and its potential interactions with other drugs. Finally, further research is needed to optimize the synthesis of Ranatensin M and to develop more efficient methods for producing the peptide in larger quantities.
Conclusion:
Ranatensin M is a promising bioactive peptide that has gained significant attention from the scientific community due to its potential therapeutic applications. It exhibits a wide range of biological activities, including antihypertensive, antitumor, and antimicrobial effects. Ranatensin M has also been shown to have anxiolytic and analgesic effects. While there are some limitations to its use in lab experiments, Ranatensin M has several advantages that make it a promising candidate for drug development. Further research is needed to explore its potential as a therapeutic agent and to optimize its synthesis and production.
Métodos De Síntesis
The synthesis of Ranatensin M involves the extraction of the peptide from the skin of the Chinese brown frog. The purification of the peptide involves a combination of chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gel filtration chromatography. The yield of Ranatensin M is relatively low, which makes it a challenging peptide to synthesize. However, recent advances in peptide synthesis techniques have made it possible to produce Ranatensin M in larger quantities.
Aplicaciones Científicas De Investigación
Ranatensin M has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antihypertensive, antitumor, and antimicrobial effects. Ranatensin M has also been shown to have anxiolytic and analgesic effects. These properties make it a promising candidate for drug development.
Propiedades
Número CAS |
135727-57-0 |
|---|---|
Nombre del producto |
Ranatensin M |
Fórmula molecular |
C48H64N14O8S |
Peso molecular |
997.2 g/mol |
Nombre IUPAC |
2-[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-N-[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide |
InChI |
InChI=1S/C48H64N14O8S/c1-5-27(2)41(62-43(65)28(3)57-45(67)38(18-30-21-53-35-14-10-9-13-33(30)35)60-44(66)34(49)19-31-22-51-25-55-31)48(70)54-24-40(63)58-39(20-32-23-52-26-56-32)47(69)61-37(17-29-11-7-6-8-12-29)46(68)59-36(42(50)64)15-16-71-4/h6-14,21-23,25-28,34,36-39,41,53H,5,15-20,24,49H2,1-4H3,(H2,50,64)(H,51,55)(H,52,56)(H,54,70)(H,57,67)(H,58,63)(H,59,68)(H,60,66)(H,61,69)(H,62,65) |
Clave InChI |
ORAUXLRLTVWGBK-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N |
Secuencia |
HWAXGHFM |
Sinónimos |
His-Trp-Ala-Ile-Gly-His-Phe-Met-NH2 histidyl-tryptophyl-alanyl-isoleucyl-glycyl-histidyl-phenylalanyl-methionine amide ranatensin M ranatensin-M |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



